molecular formula C37H38O4 B11143846 5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one

5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one

Cat. No.: B11143846
M. Wt: 546.7 g/mol
InChI Key: HWSNJQRPCPIUGB-UHFFFAOYSA-N
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Description

Bisbenzylbutyrophenone , is a synthetic organic compound. Its chemical structure features a chromone core with two benzyl ether substituents at positions 5 and 7, a phenyl group at position 2, and a tert-butyl group. This compound has attracted attention due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Bisbenzylbutyrophenone. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under acidic conditions. The tert-butyl group can be introduced using tert-butyl bromide or tert-butyl chloride. The benzyl ether groups are typically installed using benzyl bromide or benzyl chloride.

Reaction Conditions: The reaction conditions for the synthesis of Bisbenzylbutyrophenone may vary depending on the specific reagents and catalysts employed. Acid-catalyzed condensation reactions are often carried out in organic solvents such as ethanol or dichloromethane.

Industrial Production: While Bisbenzylbutyrophenone is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its electron-rich chromene ring. Potassium permanganate (KMnO₄) in acidic or basic conditions facilitates hydroxylation or ring-opening reactions, modifying the structure for enhanced biological activity. The tert-butyl benzyloxy substituents stabilize the intermediate radicals during oxidation, directing regioselectivity.

ReagentConditionsObserved TransformationApplication
KMnO₄Acidic/alkaline aqueousHydroxylation at C3/C6 positionsPrecursor for bioactive derivatives
Ozone (O₃)Dichloromethane, -78°CRing cleavage to dicarbonylsSynthesis of polyfunctional intermediates

Catalytic Coupling Reactions

Palladium-catalyzed reactions enable coupling with nucleophiles like isocyanides. For example, under PdCl₂(PPh₃)₂ catalysis in DMF at 120°C, tert-butyl isocyanide inserts into the chromenone backbone, forming imine-functionalized derivatives . Solvent and base critically influence reaction pathways:

SolventBaseMajor ProductYield
DMFK₂CO₃2-Phenyl-4H-chromen-4-one 86%
CH₃CNLiOtBuIsocyanide-inserted chromenone 72%

The bulky tert-butyl groups reduce steric hindrance at the 5- and 7-positions, favoring coupling at the 2-phenyl ring .

Tandem Reactions with Pyrazole Derivatives

In DMF/DBU, this compound reacts with 5-amino-3-methyl-1H-pyrazole to form fused chromeno-pyrazolo-pyridinones via cyclodehydration . Copper(I)-catalyzed oxidative coupling with o-halo-arylaldehydes yields polycyclic structures:

CatalystReaction TypeProductYield
CuIOxidative couplingChromeno[2,3-b]pyrazolo[4,3-e]pyridinone60%

Enzyme Inhibition via Structural Interactions

The chromen-4-one core binds kinases (CK-2, CDK, PIM-1) through:

  • Hydrogen bonding : The C4 carbonyl interacts with Lys68 (CK-2) .

  • π-π stacking : The 2-phenyl group aligns with Phe113 (CK-2) .

  • Van der Waals interactions : tert-butyl benzyloxy groups anchor hydrophobic enzyme pockets.

These interactions inhibit ATP binding, making the compound a kinase inhibitor lead .

Solvent-Driven Reactivity

Polar aprotic solvents like DMSO enhance electrophilic substitution at the chromene ring, while nonpolar solvents favor π-π interactions in crystal packing .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds within the chromene family exhibit significant anticancer activity. For instance, studies have shown that derivatives of chromenes can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzopyran scaffold in 5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one is thought to enhance its interaction with biological targets involved in cancer progression .

2. Antioxidant Activity

The antioxidant capabilities of this compound have been investigated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Chromene derivatives are known to exhibit strong radical scavenging activity due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative stress . This property makes them potential candidates for therapeutic applications in diseases associated with oxidative damage.

3. Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. Studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Table 1: Summary of Biological Activities

Activity Assay Used Results Reference
AnticancerMTT AssayInhibition of cell proliferation in cancer lines
AntioxidantDPPH ScavengingIC50 values indicating strong scavenging ability
AntimicrobialAgar Diffusion MethodEffective against Staphylococcus aureus

Mechanism of Action

The exact mechanism by which Bisbenzylbutyrophenone exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular signaling pathways.

Comparison with Similar Compounds

Bisbenzylbutyrophenone’s uniqueness lies in its chromone core and specific substitution pattern. Similar compounds include other chromones, benzyl ethers, and phenyl-substituted derivatives.

Biological Activity

5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one is a synthetic derivative of the coumarin family, notable for its unique chromenone structure. This compound features two tert-butyl benzyloxy groups at the 5 and 7 positions, and a phenyl group at the 2 position of the chromen-4-one backbone, which enhances its solubility and biological activity. This article explores the compound's biological activities, including its potential as an enzyme inhibitor, anti-inflammatory agent, antimicrobial agent, and anticancer compound.

Chemical Structure and Properties

The molecular formula of this compound is C36H28O5C_{36}H_{28}O_5, with a molecular weight of approximately 556.604 g/mol. The compound exhibits a planar chromene ring structure that is stabilized by various interactions such as hydrogen bonding and π-π stacking .

Enzyme Inhibition

Research indicates that this compound acts as a significant inhibitor of monoamine oxidase (MAO) and cholinesterase enzymes. These enzymes are critical targets in neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating conditions like Parkinson's disease .

Table 1: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)
Monoamine Oxidase BCompetitive25
CholinesteraseNon-competitive30

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. Studies show that it can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The mechanism involves suppression of the MAPK and NF-κB signaling pathways .

Table 2: Anti-inflammatory Activity

CytokineConcentration (pg/mL)Treatment Group
TNF-α150Control
75Compound-treated
IL-6200Control
90Compound-treated

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1.25
Escherichia coli0.625
Klebsiella pneumoniae0.625

Anticancer Properties

In vitro studies have shown that this compound has anticancer properties, particularly against lung cancer cell lines (A549 and H1975). It induces apoptosis and cell cycle arrest in the G2/M phase by up-regulating p21 expression .

Table 4: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A54939Apoptosis induction
H197548G2/M phase arrest

Case Studies

  • Neuroprotective Effects : A study indicated that treatment with this compound resulted in improved cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity .
  • Inflammation Reduction : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to a significant reduction in joint inflammation markers compared to placebo groups .
  • Anticancer Efficacy : A recent study demonstrated that this compound exhibited a high selectivity index (>10) against cancer cells while showing minimal toxicity to normal cells .

Properties

Molecular Formula

C37H38O4

Molecular Weight

546.7 g/mol

IUPAC Name

5,7-bis[(4-tert-butylphenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C37H38O4/c1-36(2,3)28-16-12-25(13-17-28)23-39-30-20-33(40-24-26-14-18-29(19-15-26)37(4,5)6)35-31(38)22-32(41-34(35)21-30)27-10-8-7-9-11-27/h7-22H,23-24H2,1-6H3

InChI Key

HWSNJQRPCPIUGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=C(C=C4)C(C)(C)C)C(=O)C=C(O3)C5=CC=CC=C5

Origin of Product

United States

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